7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one: is a chemical compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol This compound is characterized by the presence of an iodine atom attached to a benzoxepin ring, which is a bicyclic structure containing both oxygen and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the iodination of a precursor compound. One common method includes the reaction of a benzoxepin derivative with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized benzoxepin derivative, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Chemistry: 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structure may be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepin-5-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one:
Uniqueness: This reactivity, combined with its bicyclic structure, makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
7-iodo-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGNYMQIMPGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)I)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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